2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
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Overview
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is a chemical compound that contains a triazole ring substituted with two bromine atoms and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with N,N-dimethylacetamide under specific conditions. One common method involves the use of sodium tert-pentoxide as a base in N,N-dimethylformamide (DMF) at room temperature, followed by heating to 40°C for a couple of hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction Reactions: Standard oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation or reduction reactions can modify the functional groups on the triazole ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is not well-understood. it is likely to interact with molecular targets through its triazole ring and bromine substituents, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: A precursor in the synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide.
3-Bromo-1H-1,2,4-triazole: Another triazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the N,N-dimethylacetamide group, which can impart distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N4O/c1-11(2)4(13)3-12-6(8)9-5(7)10-12/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMPMEACARKKGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=NC(=N1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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